N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
The primary target of OXA 06 dihydrochloride is Rho-associated protein kinase (ROCK) . ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell motility, proliferation, and apoptosis .
Mode of Action
OXA 06 dihydrochloride acts as a potent ROCK inhibitor . It binds to ROCK in an ATP-competitive manner, thereby inhibiting its activity . This results in the suppression of downstream targets of ROCK, including pMYPT1 and pCofilin .
Biochemical Pathways
The inhibition of ROCK by OXA 06 dihydrochloride affects several biochemical pathways. Primarily, it leads to the suppression of pMYPT1 and pCofilin levels . These proteins are involved in actin filament dynamics and cell motility, suggesting that OXA 06 dihydrochloride may influence these cellular processes .
Pharmacokinetics
It is known to besoluble in DMSO , which suggests that it may have good bioavailability
Result of Action
The inhibition of ROCK by OXA 06 dihydrochloride has been shown to suppress the growth of non-small cell lung carcinoma (NSCLC) cell lines . Specifically, it inhibits the anchorage-independent growth of these cells . This suggests that OXA 06 dihydrochloride may have potential therapeutic applications in the treatment of NSCLC.
Biochemical Analysis
Biochemical Properties
OXA 06 dihydrochloride interacts with the ROCK enzyme, a key regulator of actin cytoskeleton in cells . By inhibiting ROCK, OXA 06 dihydrochloride can affect the phosphorylation levels of myosin phosphatase target subunit 1 (pMYPT1) and cofilin, two proteins involved in cell motility .
Cellular Effects
In NSCLC cell lines, OXA 06 dihydrochloride has been shown to inhibit anchorage-independent growth . This suggests that it may influence cell adhesion and migration, key processes in cancer metastasis .
Molecular Mechanism
OXA 06 dihydrochloride exerts its effects at the molecular level by inhibiting the activity of ROCK, thereby reducing the phosphorylation of MYPT1 and cofilin . This can lead to changes in cell shape and motility, potentially affecting the invasive capabilities of cancer cells .
Temporal Effects in Laboratory Settings
The effects of OXA 06 dihydrochloride on pMYPT1 and pCofilin levels, as well as on the growth of NSCLC cell lines, have been observed in vitro
Dosage Effects in Animal Models
While specific dosage effects of OXA 06 dihydrochloride in animal models have not been reported, its potent inhibitory activity against ROCK suggests that it may have significant effects at low concentrations .
Metabolic Pathways
Given its role as a ROCK inhibitor, it may influence pathways related to cell motility and adhesion .
Subcellular Localization
As a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects in various cellular compartments .
Preparation Methods
The synthesis of OXA 06 dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of the fluorine atom and the formation of the dihydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
OXA 06 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OXA 06 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of ROCK in various biochemical pathways.
Biology: It is used to investigate the effects of ROCK inhibition on cell migration, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where ROCK plays a critical role in tumor growth and metastasis.
Industry: It is used in the development of new drugs and therapeutic agents targeting ROCK.
Comparison with Similar Compounds
Similar compounds to OXA 06 dihydrochloride include other ROCK inhibitors such as Y-27632 and fasudil. While these compounds also inhibit ROCK activity, OXA 06 dihydrochloride is unique in its ability to suppress pMYPT1 and pCofilin levels in non-small cell lung carcinoma cell lines, making it a valuable tool for studying the role of ROCK in cancer .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3.2ClH/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21;;/h1-12,23H,13-14H2,(H,24,25);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBCUSMZOWMVJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)C3=C4C=CNC4=NC=C3)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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